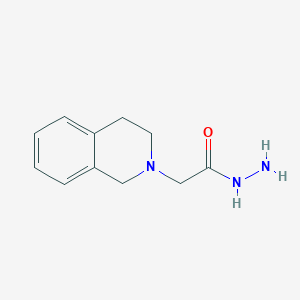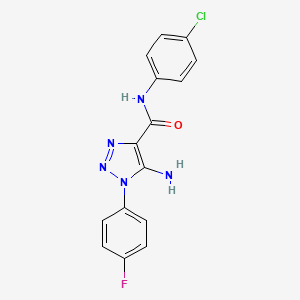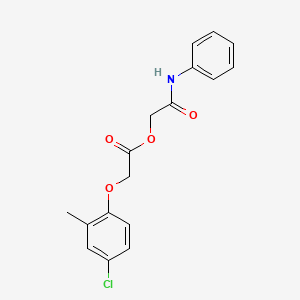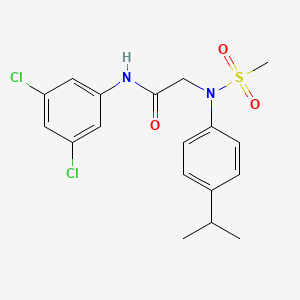
2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide
説明
2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide, also known as DAH, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DAH is a hydrazide derivative of isoquinoline, which is a heterocyclic compound widely used in the synthesis of various bioactive molecules.
作用機序
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide is not fully understood. However, it has been proposed that 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide exerts its pharmacological effects by inhibiting various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms such as bacteria and fungi. It also exhibits antitumor activity by inducing apoptosis and inhibiting cell proliferation. 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also exhibits antioxidant activity by reducing oxidative stress.
実験室実験の利点と制限
One of the advantages of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide in lab experiments is its potential pharmacological properties. 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide has been shown to exhibit various biological activities, which makes it a promising candidate for drug development. Another advantage is its ease of synthesis. 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide can be synthesized using simple and cost-effective methods. However, there are some limitations associated with the use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide in lab experiments. One of the limitations is its low solubility in water, which can affect its bioavailability. Another limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research on 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide. One of the directions is to investigate its potential use as a drug delivery system. 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide has been shown to form complexes with metal ions, which can be used to deliver drugs to specific targets. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide has been shown to inhibit acetylcholinesterase, which is an enzyme involved in the pathogenesis of these diseases. Finally, further studies are needed to investigate the safety and efficacy of 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide in preclinical and clinical trials.
科学的研究の応用
2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit a wide range of biological activities such as antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetohydrazide has also been investigated for its potential use as a drug delivery system due to its ability to form complexes with metal ions.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-13-11(15)8-14-6-5-9-3-1-2-4-10(9)7-14/h1-4H,5-8,12H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHINXBOBMKMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dihydro-1H-isoquinolin-2-yl)acetic hydrazide | |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-dimethyl-3-[2-(2-naphthyl)-2-oxoethyl]-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5212645.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B5212669.png)

![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5212673.png)
![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5212702.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5212712.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5212715.png)
![6-(1-azepanyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212716.png)
![ethyl 1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinecarboxylate](/img/structure/B5212719.png)


![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5212738.png)
